molecular formula C6H6BrN3 B3015253 3-Bromopicolinimidamide CAS No. 739360-43-1

3-Bromopicolinimidamide

Cat. No.: B3015253
CAS No.: 739360-43-1
M. Wt: 200.039
InChI Key: YLIYTHLFTOOBHR-UHFFFAOYSA-N
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Description

3-Bromopicolinimidamide is an organic compound with the molecular formula C6H6BrN3. It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopicolinimidamide typically involves the bromination of picolinamide followed by the introduction of an amidine group. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopicolinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromopicolinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amidine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    3-Chloropicolinimidamide: Similar structure but with a chlorine atom instead of bromine.

    3-Fluoropicolinimidamide: Contains a fluorine atom at the third position.

    3-Iodopicolinimidamide: Iodine substitution at the third position.

Uniqueness: 3-Bromopicolinimidamide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and binding affinity, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

3-bromopyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIYTHLFTOOBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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